(2E)-3-(2-Methoxyphenyl)acryloyl chloride

Description

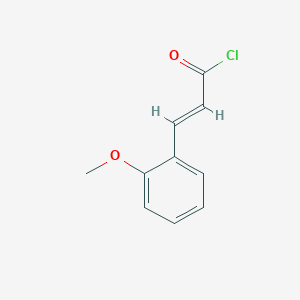

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 3 2 Methoxyphenyl Acryloyl Chloride

Direct Acylation Procedures

The most straightforward and common methods for synthesizing (2E)-3-(2-Methoxyphenyl)acryloyl chloride involve the direct conversion of its parent carboxylic acid, (2E)-3-(2-Methoxyphenyl)acrylic acid (also known as 2-methoxy-trans-cinnamic acid). This is typically achieved using standard chlorinating agents that transform the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

Reaction of 2-Methoxyphenylacrylic Acid with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used and effective method for the preparation of acyl chlorides. nii.ac.jpoc-praktikum.demasterorganicchemistry.com In this procedure, 2-methoxycinnamic acid is treated with an excess of thionyl chloride, which often serves as both the reagent and the solvent. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

A typical laboratory procedure involves heating the mixture of 2-methoxycinnamic acid and thionyl chloride under reflux. oc-praktikum.de The reaction progress can be monitored by the cessation of gas evolution. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound. oc-praktikum.de Yields for this type of reaction on similar substrates like cinnamic acid are generally high, often exceeding 80%. oc-praktikum.de

| Reagent | Substrate | Solvent | Temperature | Time | Yield |

| Thionyl Chloride (SOCl₂) | 2-Methoxycinnamic Acid | Neat (SOCl₂) or Inert Solvent | Reflux (e.g., ~80°C) | 2-4 hours | >80% (Typical) |

Reaction of 2-Methoxyphenylacrylic Acid with Oxalyl Chloride

An alternative and often milder method for converting carboxylic acids to acyl chlorides is the use of oxalyl chloride ((COCl)₂). wikipedia.orgcommonorganicchemistry.com This method is particularly favored when the substrate is sensitive to the higher temperatures or harsh conditions associated with thionyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. commonorganicchemistry.com

A catalytic amount of N,N-dimethylformamide (DMF) is almost always required for this reaction to proceed efficiently. wikipedia.org The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, which is the active chlorinating agent. wikipedia.org This reagent then activates the carboxylic acid, allowing for nucleophilic attack by chloride. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again helps to drive the reaction to completion. wikipedia.org The mild conditions and high efficiency make this a preferred method in many modern synthetic applications, with near-quantitative conversions often achieved in a short time. nih.gov

| Reagent | Catalyst | Substrate | Solvent | Temperature | Time |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | 2-Methoxycinnamic Acid | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5-2 hours |

Aldol (B89426) Condensation Approaches

This synthetic route involves the initial formation of an α,β-unsaturated aldehyde, (2E)-3-(2-methoxyphenyl)acrolein, via an aldol condensation, followed by a subsequent chlorination step to yield the target acyl chloride.

Mechanism and Primary Product Formation

The first step is a crossed or mixed aldol condensation between 2-methoxybenzaldehyde (B41997) and acetaldehyde (B116499). libretexts.org In this base-catalyzed reaction, a strong base (like sodium hydroxide) deprotonates the α-carbon of acetaldehyde to form an enolate. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. libretexts.org The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (loss of water), especially with heating, to form the more stable, conjugated α,β-unsaturated aldehyde, (2E)-3-(2-methoxyphenyl)acrolein. libretexts.orgmagritek.com The reaction is driven towards the condensed product due to the extended conjugation with the benzene (B151609) ring. libretexts.org

Subsequent Chlorination Steps

The direct conversion of an α,β-unsaturated aldehyde to the corresponding α,β-unsaturated acyl chloride is a challenging transformation and not a standard laboratory procedure. Most common oxidizing agents would convert the aldehyde to a carboxylic acid, and chlorinating agents often add across the double bond. nih.gov

However, a documented industrial method exists for the direct chlorination of α,β-unsaturated aldehydes at high temperatures. For instance, acrolein can be converted to acryloyl chloride by reaction with chlorine gas at temperatures between 250-500 °C, often in the presence of a chlorinated hydrocarbon diluent. This process is believed to proceed via a free-radical mechanism. While this demonstrates the feasibility of the direct conversion, the harsh conditions make it less practical for typical laboratory synthesis. A more conventional, albeit longer, laboratory approach would involve first oxidizing the (2E)-3-(2-methoxyphenyl)acrolein to 2-methoxycinnamic acid using a standard oxidizing agent (e.g., Jones reagent or sodium chlorite), followed by one of the direct acylation procedures described in section 2.1.

Esterification-Chlorination Sequences

A third synthetic strategy involves a two-step process: the initial formation of an ester of 2-methoxycinnamic acid, followed by the conversion of the ester functional group into the acyl chloride.

The first step is a standard Fischer esterification, where 2-methoxycinnamic acid is heated with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid). masterorganicchemistry.comsapub.org The reaction is an equilibrium process, and typically a large excess of the alcohol is used as the solvent to drive the reaction toward the ester product, for example, methyl (2E)-3-(2-methoxyphenyl)acrylate. masterorganicchemistry.com

The subsequent conversion of this stable cinnamate (B1238496) ester to the corresponding acyl chloride is less common than starting from the carboxylic acid. However, precedents exist for the cleavage of esters to form acyl chlorides using powerful chlorinating agents like phosphorus pentachloride (PCl₅). The reaction of an ester such as ethyl benzoate (B1203000) with PCl₅ results in the formation of the acyl chloride (benzoyl chloride), the corresponding alkyl chloride (ethyl chloride), and phosphoryl chloride (POCl₃). Applying this to methyl (2E)-3-(2-methoxyphenyl)acrylate would theoretically yield this compound, methyl chloride, and phosphoryl chloride. This method provides an alternative route, particularly if the ester is more readily available than the carboxylic acid.

Synthesis via 2-Methoxyphenol-Derived Esters

The synthesis of acryloyl chlorides from phenol-derived esters is not a widely documented direct transformation in the literature. Typically, the synthesis of this compound would proceed through the carboxylic acid intermediate. A hypothetical pathway starting from a 2-methoxyphenol-derived ester, such as methyl (2E)-3-(2-methoxyphenyl)acrylate, would likely involve a two-step process:

Hydrolysis (Saponification): The ester would first be hydrolyzed to the corresponding carboxylic acid, (2E)-3-(2-Methoxyphenyl)acrylic acid. This is a standard reaction, typically carried out by heating the ester with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.

Chlorination: The resulting carboxylic acid would then be converted to the target acyl chloride using a suitable chlorinating agent.

Direct conversion of an ester to an acyl chloride is less common and generally requires specific reagents that are not as widely used as standard chlorinating agents for carboxylic acids. Therefore, this route is considered less direct and potentially less efficient than starting from the carboxylic acid.

Application of Phosphorus Pentachloride for Chlorination

A well-established method for the preparation of acyl chlorides from carboxylic acids is the use of phosphorus pentachloride (PCl₅). nii.ac.jp This reaction is known for its reliability in converting both aliphatic and aromatic carboxylic acids into their corresponding acid chlorides.

C₁₀H₁₀O₃ + PCl₅ → C₁₀H₉ClO₂ + POCl₃ + HCl

In this process, the carboxylic acid is typically treated with solid phosphorus pentachloride, often in an inert solvent like diethyl ether or dichloromethane, or sometimes neat if the reactants are liquid at the reaction temperature. The reaction is generally exothermic and may require initial cooling, followed by heating to ensure completion. The byproducts, phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), are volatile and can be removed by distillation or by carrying out the reaction under reduced pressure.

Comparative Analysis of Synthetic Efficiency and Yields

The choice of chlorinating agent is a critical factor that influences the efficiency, yield, and purity of the final this compound product. Besides phosphorus pentachloride, other common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). oc-praktikum.decommonorganicchemistry.com

| Chlorinating Agent | Typical Yield (%) | Byproducts | Reaction Conditions | Advantages | Disadvantages |

| Phosphorus Pentachloride (PCl₅) | Good to Excellent | POCl₃, HCl | Mild to moderate temperatures, often in an inert solvent. | Effective for a wide range of carboxylic acids. | Solid reagent can be difficult to handle; POCl₃ byproduct has a high boiling point, which can complicate purification. |

| Thionyl Chloride (SOCl₂) | 75 - 84 | SO₂, HCl | Often used neat or in a solvent, typically requires heating. oc-praktikum.de | Gaseous byproducts are easily removed, simplifying purification. masterorganicchemistry.com | Can lead to side reactions with sensitive functional groups; reagent is corrosive and toxic. |

| Oxalyl Chloride ((COCl)₂) | High | CO, CO₂, HCl | Mild conditions (room temperature), often with a catalytic amount of DMF. commonorganicchemistry.com | Gaseous byproducts are easily removed; reaction is often cleaner with fewer side products. | More expensive than other reagents; highly toxic and moisture-sensitive. |

This table presents typical data for the chlorination of cinnamic acid derivatives and may vary for the specific synthesis of this compound.

Thionyl chloride is frequently favored in laboratory settings due to the convenient removal of its gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies the work-up procedure. masterorganicchemistry.com Oxalyl chloride also offers the advantage of gaseous byproducts and often provides cleaner reactions under milder conditions, though its cost and toxicity are notable drawbacks. commonorganicchemistry.com Phosphorus pentachloride is a robust and effective reagent, but the removal of the phosphoryl chloride byproduct, which has a relatively high boiling point, can be challenging and may require fractional distillation for high-purity products.

Considerations for Scalable and Sustainable Synthesis

Reagent and Solvent Selection: The principles of green chemistry encourage the use of less hazardous reagents and solvents. google.com While traditional chlorinating agents like PCl₅, SOCl₂, and oxalyl chloride are effective, they are also toxic and corrosive. Research into alternative, greener chlorination methods is ongoing. One approach is the use of recyclable catalysts for the chlorination process. google.com The choice of solvent is also crucial; replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives is a key goal in sustainable synthesis.

Process Optimization and Safety: On an industrial scale, batch processing can be inefficient and pose safety risks, especially for exothermic reactions. Continuous flow chemistry offers a safer and more scalable alternative. nih.gov In a flow system, small amounts of reactants are continuously mixed and reacted in a microreactor, allowing for better temperature control, reduced reaction times, and minimized risk of runaway reactions. This methodology is particularly well-suited for the synthesis of highly reactive and unstable compounds like acyl chlorides.

Reactivity and Mechanistic Investigations of 2e 3 2 Methoxyphenyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prevalent reaction pathway for acyl chlorides is nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com The carbonyl carbon of (2E)-3-(2-Methoxyphenyl)acryloyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack. libretexts.org These reactions typically proceed through a tetrahedral intermediate via an addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

Formation of Amides (e.g., N-(3-acetylphenyl)-3-(2-methoxyphenyl)prop-2-enamide)

This compound readily reacts with primary and secondary amines to form the corresponding amides. youtube.com This reaction, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base, is a facile and high-yielding method for amide synthesis. youtube.comfishersci.it The reaction with an amine, such as 3-aminoacetophenone, would yield N-(3-acetylphenyl)-3-(2-methoxyphenyl)prop-2-enamide.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen atom, typically by a base or a second equivalent of the amine, to yield the stable amide product. youtube.com

Table 1: Representative Amide Synthesis from this compound (Note: The following data is illustrative and based on general yields for similar reactions, as specific data for this compound is not available in the cited literature.)

| Amine Nucleophile | Product | Typical Solvent | Base | Hypothetical Yield (%) |

| 3-Aminoacetophenone | N-(3-acetylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | Dichloromethane (B109758) | Triethylamine (B128534) | 85-95 |

| Aniline | N-phenyl-3-(2-methoxyphenyl)prop-2-enamide | Tetrahydrofuran | Pyridine (B92270) | 90-98 |

| Piperidine | 1-((2E)-3-(2-methoxyphenyl)prop-2-enoyl)piperidine | Diethyl ether | Excess Piperidine | 88-96 |

Formation of Esters

In a similar fashion to amide formation, this compound reacts with alcohols to produce esters. This reaction is also a nucleophilic acyl substitution and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. chemistrysteps.comnih.gov

The mechanism mirrors that of amidation, with the alcohol acting as the nucleophile. chemistrysteps.comlibretexts.org The oxygen of the alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the ester. libretexts.org

The synthesis of cinnamoyl esters is a widely used transformation in organic synthesis. For instance, cinnamoyl-metronidazole ester has been synthesized from cinnamoyl chloride and metronidazole. nih.gov While specific examples involving this compound are scarce in the literature, its reactivity is expected to be analogous to other cinnamoyl chlorides. bartleby.com

Table 2: Representative Ester Synthesis from this compound (Note: The following data is illustrative and based on general yields for similar reactions, as specific data for this compound is not available in the cited literature.)

| Alcohol Nucleophile | Product | Typical Solvent | Base | Hypothetical Yield (%) |

| Ethanol | Ethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate | Dichloromethane | Pyridine | 80-90 |

| Phenol (B47542) | Phenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate | Toluene | Triethylamine | 75-85 |

| Benzyl alcohol | Benzyl (2E)-3-(2-methoxyphenyl)prop-2-enoate | Acetonitrile (B52724) | Pyridine | 82-92 |

Chemoselectivity and Regioselectivity Studies

In multifunctional molecules, the high reactivity of the acyl chloride group in this compound allows for a high degree of chemoselectivity. For instance, in the presence of both an amine and an alcohol, the more nucleophilic amine will preferentially react to form the amide.

Regioselectivity in nucleophilic acyl substitution is straightforward, with the nucleophile attacking the carbonyl carbon. However, the presence of the α,β-unsaturated system introduces another electrophilic site at the β-carbon. Under standard conditions for nucleophilic acyl substitution, attack at the carbonyl carbon is overwhelmingly favored. Competition from conjugate addition is more likely with softer nucleophiles under conditions that favor Michael addition.

Addition Reactions Across the Carbon-Carbon Double Bond

The conjugated system in this compound makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.com

Michael Addition Processes

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org While the acyl chloride is a highly reactive functional group, under certain conditions, particularly with soft nucleophiles like enolates, Gilman reagents (organocuprates), or thiols, conjugate addition to the β-carbon can occur. masterorganicchemistry.com

The electron-donating 2-methoxy group may slightly deactivate the double bond towards nucleophilic attack compared to unsubstituted cinnamoyl chloride, but the powerful electron-withdrawing effect of the acyl chloride group ensures that the β-carbon remains electrophilic.

A successful Michael addition would result in the formation of a 3-substituted-3-(2-methoxyphenyl)propanoyl chloride, which could then be quenched or undergo further reaction.

Other Conjugate Additions

Besides carbon nucleophiles, other heteroatom nucleophiles such as amines and thiols can also undergo conjugate addition to α,β-unsaturated systems. masterorganicchemistry.com However, with a highly reactive acyl chloride, these nucleophiles will almost certainly react via nucleophilic acyl substitution at the carbonyl group. For conjugate addition to be a significant pathway with such nucleophiles, the acyl chloride would likely need to be converted to a less reactive derivative, such as an ester or an amide, prior to the addition reaction.

Polymerization Pathways

The vinyl group in this compound is susceptible to polymerization, offering pathways to novel polymeric structures. The reactivity of the monomer is influenced by the methoxy-substituted phenyl ring, which can affect the electron density of the double bond and the stability of propagating radical or ionic species.

Free-Radical Polymerization

This compound can undergo free-radical polymerization, a process initiated by the decomposition of a radical initiator to generate free radicals. These radicals then attack the carbon-carbon double bond of the monomer, initiating a polymer chain. The general mechanism for free-radical polymerization involves three key stages: initiation, propagation, and termination. uvebtech.com

Initiation: This phase involves the creation of radical species from an initiator, which then react with a monomer unit.

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The growth of polymer chains is halted through processes like combination or disproportionation of two growing chains. uvebtech.com

Synthesis of Functional Polyacrylate Materials

The acyl chloride group in this compound is a highly reactive functional handle that can be preserved during polymerization or utilized in post-polymerization modification to create functional materials. One strategy involves the synthesis of copolymers where the acryloyl chloride moiety is incorporated alongside other monomers, resulting in a polymer with pendant reactive groups. These reactive sites can then be subjected to various nucleophilic substitution reactions to introduce a wide array of functional groups.

For instance, a similar approach has been demonstrated with related monomers where a cinnamoyl group is introduced into a polymer backbone. In one study, 2-cinnamoyloxyethyl methacrylate (B99206) (CEMA) was synthesized from 2-hydroxyethyl methacrylate (HEMA) and cinnamoyl chloride. CEMA was then copolymerized with HEMA via free-radical polymerization to yield copolymers with varying cinnamoyl content. researchgate.net This methodology allows for the preparation of photo-crosslinkable materials, where the cinnamoyl groups can undergo [2+2] cycloaddition upon UV irradiation.

Alternatively, polyacrylates can be synthesized and then functionalized in a post-polymerization modification step. This "upcycling" of polyacrylates can be achieved through organocatalyzed acyl substitution reactions, allowing for the transformation of simple polyacrylates into value-added, functional materials. rsc.orgresearchgate.netnih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Functional Group | Application |

| 2-Hydroxyethyl methacrylate (HEMA) | 2-Cinnamoyloxyethyl methacrylate (CEMA) | Free-Radical | Cinnamoyl | Photo-crosslinking |

| Acryloyl Chloride | Styrene (B11656) | RAFT | Acyl Chloride | Post-polymerization modification |

| Vinylbenzyl Chloride | Methyl Methacrylate | RAFT | Benzyl Chloride | Thiolate functionalization |

Copolymerization Studies

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting polymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for copolymerizing monomers with reactive functional groups. nih.govnih.gov

A study on the RAFT copolymerization of acryloyl chloride (AC) and methacryloyl chloride (MAC) with styrene demonstrated the feasibility of producing well-defined copolymers with reactive acid chloride functionalities. kaist.ac.krrsc.org The copolymerization was conducted using a trithiocarbonate (B1256668) as the chain transfer agent (CTA), yielding copolymers with controlled molecular weights and narrow polydispersity indices. The resulting poly(styrene-co-acryloyl chloride) copolymers are valuable as reactive platforms for post-polymerization modifications, where the acyl chloride groups can be readily converted to various esters or amides by reaction with alcohols or amines. rsc.org This approach allows for the synthesis of a diverse library of functional polymers from a single copolymer precursor. researchgate.net

| Monomer 1 | Monomer 2 | CTA | Initiator | Solvent |

| Styrene | Acryloyl Chloride | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | AIBN | 1,4-Dioxane |

| Styrene | Methacryloyl Chloride | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | AIBN | 1,4-Dioxane |

| Styrene | Vinylbenzoyl Chloride | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate | AIBN | 1,4-Dioxane |

Transition Metal-Catalyzed Coupling Reactions

The carbon-chlorine bond of the acyl chloride in this compound can be activated by transition metal catalysts, enabling a variety of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Negishi Acylative Cross-Coupling

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org A key variant of this reaction is the acylative cross-coupling, where an acyl chloride is used as the electrophile to synthesize ketones. This compound is an excellent substrate for this transformation, allowing for the synthesis of chalcones and their derivatives.

The catalytic cycle for the Negishi coupling typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. illinois.edu

A recent study demonstrated the synthesis of chalcones via a Negishi acylative cross-coupling between cinnamoyl chlorides and arylzinc iodides. mdpi.com This work specifically included the successful coupling of (E)-3-(2-methoxyphenyl)acryloyl chloride with (4-(methoxycarbonyl)phenyl)zinc iodide to produce methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate in a 70% yield. This highlights the utility of this reaction in constructing complex molecular architectures under mild conditions. mdpi.com

| Acyl Chloride | Organozinc Reagent | Product | Yield |

| (E)-3-(2-methoxyphenyl)acryloyl chloride | (4-(methoxycarbonyl)phenyl)zinc iodide | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70% |

Exploration of Other Catalytic Transformations

Beyond the Negishi coupling, this compound can potentially participate in other transition metal-catalyzed reactions. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.org While typically performed with aryl or vinyl halides, adaptations for acyl chlorides could lead to the synthesis of ynones.

In-depth Mechanistic Insights into this compound Remain Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed mechanistic understanding of the reactions involving this compound. Despite its role as a potential intermediate in organic synthesis, specific studies focusing on its reaction intermediates and transition states are not publicly available.

Acyl chlorides, as a class of organic compounds, are known for their high reactivity, particularly in nucleophilic acyl substitution reactions. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. In this two-step process, the nucleophile attacks the carbonyl carbon, forming a transient tetrahedral species. Subsequently, the chloride ion is expelled as a leaving group, and the carbonyl double bond is reformed.

While this general mechanism provides a foundational understanding, the specific energetics, geometries of transition states, and the potential for competing reaction pathways for a substituted acryloyl chloride like this compound are expected to be influenced by its unique structural features. The presence of the methoxy-substituted phenyl ring and the conjugated double bond introduces electronic and steric factors that would modulate the reactivity of the acyl chloride. For instance, the methoxy (B1213986) group at the ortho position can exert both inductive and resonance effects, potentially influencing the stability of intermediates and the energy barriers of transition states.

However, detailed research findings, including kinetic data, computational modeling of reaction pathways, and spectroscopic characterization of transient species for this compound, are not documented in the accessible scientific literature. Consequently, the creation of data tables and a thorough discussion on the exploration of its reaction intermediates and transition states, as requested, cannot be fulfilled at this time. Further experimental and computational studies are necessary to elucidate the specific mechanistic nuances of this particular chemical compound.

Applications in Advanced Organic Synthesis

Synthesis of Cinnamic Acid Derivatives

The primary application of (2E)-3-(2-Methoxyphenyl)acryloyl chloride lies in its utility as a direct precursor for a wide range of cinnamic acid derivatives, including amides, esters, and chalcones.

The reaction of this compound with various nucleophiles, such as amines and alcohols, provides a straightforward route to synthesize a library of 2-methoxycinnamic acid amides and esters. These reactions are typically high-yielding and can be performed under mild conditions. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides, while reaction with alcohols in the presence of a non-nucleophilic base yields the corresponding esters.

Furthermore, this acryloyl chloride can be employed in Friedel-Crafts acylation reactions with aromatic compounds to produce chalcones. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are known for their broad spectrum of biological activities. The synthesis of chalcones from this compound allows for the introduction of the 2-methoxyphenyl group into one of the aromatic rings, providing a pathway to novel chalcone (B49325) structures.

| Reactant | Resulting Derivative | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R-NH2/R2NH) | 2-Methoxycinnamic Acid Amide | Inert solvent, often with a base to scavenge HCl |

| Alcohol (R-OH) | 2-Methoxycinnamic Acid Ester | Inert solvent, typically with a non-nucleophilic base |

| Aromatic Compound (e.g., Benzene) | Chalcone | Lewis acid catalyst (e.g., AlCl3) |

The presence of the 2-methoxy group on the phenyl ring of the cinnamic acid scaffold can significantly influence the physicochemical and biological properties of the resulting derivatives. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the aromatic ring and the conjugated system. This, in turn, can modulate the reactivity, spectroscopic properties, and biological activity of the derivatives. For example, in the context of pharmacologically active compounds, the position and nature of substituents on the cinnamic acid ring are known to be critical for their therapeutic efficacy. The 2-methoxy substitution can enhance properties such as antioxidant, anti-inflammatory, or antimicrobial activities.

Precursor for Complex Organic Molecules

Beyond the synthesis of simple derivatives, this compound serves as a valuable precursor for the construction of more complex molecular architectures, including heterocyclic compounds and multifunctional molecules.

The reactive nature of the acryloyl chloride and the presence of the α,β-unsaturated carbonyl system make it a suitable substrate for various cyclization reactions to form heterocyclic compounds. For instance, reaction with binucleophiles can lead to the formation of various five- and six-membered rings. A notable example is the synthesis of pyrazolines. The initial reaction of this compound with an aromatic compound can yield a chalcone, which can then undergo a cyclocondensation reaction with hydrazine (B178648) derivatives to form pyrazolines. Pyrazoline derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities.

Similarly, reactions with other binucleophiles like ureas, thioureas, or amidines can potentially lead to the synthesis of pyrimidine (B1678525) and oxazine (B8389632) derivatives. These heterocyclic systems are core structures in many pharmaceuticals and biologically active molecules.

| Reactant/Intermediate | Resulting Heterocycle | General Synthetic Approach |

|---|---|---|

| Hydrazine derivatives (via chalcone intermediate) | Pyrazolines | Cyclocondensation reaction |

| Urea/Thiourea (via chalcone intermediate) | Pyrimidines/Thiazines | Cyclocondensation reaction |

| Hydroxylamine (via chalcone intermediate) | Isoxazolines | Cycloaddition reaction |

The ability to introduce the 2-methoxycinnamoyl moiety into various molecules opens up avenues for the creation of multifunctional compounds. By reacting this compound with molecules that already possess a specific functionality, new compounds with combined properties can be designed. For example, attaching the 2-methoxycinnamoyl group to a fluorescent molecule could lead to new probes for biological imaging. Similarly, incorporating it into a known drug molecule could result in a hybrid compound with a modified or enhanced pharmacological profile. The versatility of the acryloyl chloride functional group allows for its conjugation to a wide range of substrates, making it a powerful tool for the development of novel multifunctional organic compounds.

Development of Advanced Polymeric Materials

The cinnamoyl group is known for its ability to undergo photodimerization upon exposure to UV light, a property that is exploited in the development of photocrosslinkable polymers. While direct research on the polymerization of this compound is not extensively documented, its derivatives, particularly esters, are expected to exhibit such properties.

By first converting this compound into its corresponding esters with alcohols containing polymerizable groups (e.g., vinyl or acrylic groups), monomers can be synthesized. These monomers can then be polymerized to create polymers with pendant 2-methoxycinnamoyl groups. Upon irradiation with UV light, these pendant groups can undergo a [2+2] cycloaddition reaction, leading to the formation of crosslinks between the polymer chains. This process can be used to create materials with tunable properties, such as hydrogels for biomedical applications or photoresists for microelectronics. The presence of the 2-methoxy group may influence the photochemical reactivity and the properties of the resulting crosslinked material.

Design of Polymers for Specialized Applications (e.g., coatings, adhesives)

The acryloyl chloride moiety in this compound serves as a highly reactive functional group for polymer synthesis. Acryloyl chlorides are frequently employed to introduce acrylate (B77674) groups into other molecules, which can then be polymerized to form a wide range of materials. wikipedia.org This reactivity is particularly valuable in the formulation of specialized polymers for coatings and adhesives, where properties such as adhesion, durability, and environmental resistance are paramount.

| Property | Potential Influence of (2E)-3-(2-Methoxyphenyl)acryloyl Moiety | Application Relevance |

| Adhesion | The polar methoxy group and the phenyl ring can enhance intermolecular interactions with substrates. | Crucial for the performance of coatings and adhesives. |

| Durability | The rigid aromatic structure can contribute to the mechanical strength and scratch resistance of the polymer network. | Important for protective coatings on various surfaces. |

| Solubility | The methoxy group can modify the polymer's solubility in organic solvents, facilitating formulation and application. | Affects the ease of processing and application of coatings and adhesives. |

| Thermal Stability | The aromatic ring generally enhances the thermal stability of polymers. | Beneficial for applications requiring resistance to high temperatures. |

Incorporation into Photo-Cross-Linkable Polymers

A significant potential application of this compound lies in the synthesis of photo-cross-linkable polymers. The core structure of this compound is closely related to cinnamoyl and chalcone derivatives, which are well-known for their photo-reactive properties. The carbon-carbon double bond in the acryloyl group, in conjunction with the aromatic ring, can undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of a cross-linked polymer network. nih.govresearchgate.net This process is attractive for various applications because it can be initiated at room temperature without the need for thermal initiators, offering spatial and temporal control over the cross-linking process. nih.gov

Polymers containing cinnamoyl groups have been extensively studied for their photo-crosslinking abilities. researchgate.net The resulting cross-linked materials often exhibit improved mechanical strength, thermal stability, and solvent resistance. These properties are highly desirable for applications such as photoresists in microelectronics, as well as in the development of biocompatible hydrogels for tissue engineering. nih.govnih.gov Given the structural analogy, polymers functionalized with the (2E)-3-(2-methoxyphenyl)acryloyl moiety are expected to exhibit similar photo-crosslinking behavior.

| Photo-Cross-Linkable Moiety | Mechanism | Key Features | Potential Applications |

| Cinnamoyl | [2+2] Cycloaddition | Initiator-free, UV-induced cross-linking | Photoresists, liquid crystal alignment layers, biomedical materials researchgate.net |

| Chalcone | [2+2] Cycloaddition | Similar to cinnamoyl, forms cyclobutane (B1203170) rings | Photo-crosslinkable films, photochromic materials |

| (2E)-3-(2-Methoxyphenyl)acryloyl | Expected [2+2] Cycloaddition | Potential for tailored properties due to the methoxy group | Advanced coatings, adhesives, and biomedical scaffolds |

Contributions to Fluorescent Dye and Chemical Probe Development

The structural backbone of this compound, a substituted cinnamic acid derivative, is a common scaffold in the design of fluorescent dyes and chemical probes. The extended π-conjugation system provided by the phenyl ring and the acryloyl group is a fundamental requirement for fluorescence. The presence and position of substituents on the aromatic ring, such as the methoxy group in this compound, can significantly influence the photophysical properties of the resulting dye, including its absorption and emission wavelengths, quantum yield, and photostability. psu.edu

The reactive acryloyl chloride group facilitates the covalent attachment of this fluorogenic core to other molecules, such as biomolecules (proteins, nucleic acids) or other signaling units, to create targeted fluorescent probes. rsc.org These probes are invaluable tools in biomedical research and diagnostics for visualizing and quantifying specific analytes or biological processes. mdpi.comnih.gov For instance, rhodamine dyes, a well-known class of fluorescent probes, are often synthesized through reactions involving acyl chlorides to attach the fluorescent core to a targeting moiety. psu.edu While specific fluorescent probes derived from this compound are not widely reported, its structure provides a promising starting point for the development of novel fluorescent sensors.

| Fluorophore Core | Key Structural Features | Role of Substituents | Common Applications of Derivatives |

| Coumarin | Lactone ring fused to a benzene (B151609) ring | Substituents on the benzene ring tune fluorescence properties. | pH sensors, enzyme probes, fluorescent labels |

| Rhodamine | Xanthene core with amino groups | Alkylation of amino groups and substitution on the phenyl ring modify spectral properties. | pH sensors, metal ion probes, live-cell imaging psu.edusemanticscholar.org |

| Cinnamate (B1238496) Derivatives | Phenyl ring conjugated to a carbonyl group | Substituents on the phenyl ring (e.g., methoxy) can enhance fluorescence and shift emission wavelengths. | Potential building blocks for novel fluorescent probes |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following subsections detail the expected and observed NMR characteristics for compounds structurally related to (2E)-3-(2-Methoxyphenyl)acryloyl chloride.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. For the analogous compound, (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one, the vinylic protons of the acryloyl group appear as doublets in the downfield region, a characteristic feature of trans-alkenes. rsc.org The proton on the α-carbon to the carbonyl group is typically found at a lower chemical shift than the β-proton due to deshielding effects. The aromatic protons of the methoxyphenyl group exhibit complex splitting patterns in the aromatic region of the spectrum. The methoxy (B1213986) group protons are readily identifiable as a sharp singlet, typically appearing around 3.8-3.9 ppm. rsc.org

For N-substituted (2E)-3-(aryl)acrylamides, the chemical shifts of the vinylic protons are influenced by the nature of the substituent on the nitrogen atom. For instance, in 2-[(2E)-3-phenylprop-2-enamido]ethyl (2E)-3-phenylprop-2-enoate, the vinylic protons appear as doublets at approximately 7.74 ppm and 6.47 ppm. rsc.org

Based on these analogs, the expected ¹H NMR spectral data for this compound would feature:

A singlet for the methoxy group protons around 3.9 ppm.

Two doublets for the vinylic protons, with the β-proton at a higher chemical shift (downfield) than the α-proton.

A complex multiplet pattern for the four aromatic protons of the 2-methoxyphenyl ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OCH₃ | ~3.9 | Singlet |

| Ar-H | ~6.9 - 7.6 | Multiplet |

| α-vinylic H | ~6.5 | Doublet |

| β-vinylic H | ~7.8 | Doublet |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In chalcone (B49325) derivatives such as (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one, the carbonyl carbon is typically observed at a downfield chemical shift, often in the range of 190 ppm. rsc.org The carbons of the methoxyphenyl ring and the vinylic carbons also give rise to distinct signals in the spectrum. The methoxy carbon appears as a sharp signal around 55 ppm. rsc.org

For N-substituted acrylamides, the carbonyl carbon chemical shift is generally in the range of 165-168 ppm. rsc.org The chemical shifts of the aromatic and vinylic carbons are also characteristic.

Based on the analysis of related structures, the predicted ¹³C NMR spectrum of this compound would exhibit the following key signals:

A signal for the acyl chloride carbonyl carbon, expected to be significantly downfield.

Signals for the two vinylic carbons.

Signals for the six carbons of the 2-methoxyphenyl ring, including the carbon bearing the methoxy group.

A signal for the methoxy carbon around 55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Acyl Chloride) | ~168 |

| Vinylic Carbons | ~120 - 145 |

| Aromatic Carbons | ~110 - 160 |

| OCH₃ | ~55 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For a molecule like this compound, a COSY spectrum would show a cross-peak between the two vinylic protons, confirming their adjacent relationship. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the complex splitting patterns. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the vinylic and aromatic CH groups, as well as the methoxy group, by correlating them to their attached protons. nih.gov

While not directly applicable to the acyl chloride, ¹⁵N NMR spectroscopy is a valuable tool for characterizing the corresponding amide derivatives. The chemical shift of the nitrogen atom in an amide is sensitive to its chemical environment, including the nature of the substituents on the nitrogen and the carbonyl carbon. This technique can be used to study the electronic structure and conformation of the amide bond in derivatives of (2E)-3-(2-Methoxyphenyl)acrylamide.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

The vibrational spectra of this compound and its analogs are characterized by several key absorption bands.

Carbonyl (C=O) Stretching : The most intense and characteristic band in the IR spectrum of an acyl chloride is the C=O stretching vibration, which typically appears at a high frequency, often in the range of 1770-1820 cm⁻¹. For chalcones and acrylamides, the C=O stretch is observed at a lower frequency, typically around 1660-1700 cm⁻¹, due to conjugation with the C=C double bond and the aromatic ring. rsc.orgrsc.org

Carbon-Carbon Double Bond (C=C) Stretching : The stretching vibration of the vinylic C=C bond is also a prominent feature, usually appearing in the region of 1600-1640 cm⁻¹. rsc.org

Aromatic Ring Vibrations : The C=C stretching vibrations within the aromatic ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : The stretching vibrations of the C-O bond of the methoxy group are expected in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

C-Cl Stretching : The stretching vibration of the C-Cl bond of the acyl chloride group is expected to appear in the lower frequency region of the spectrum.

A detailed vibrational analysis of the related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, has been performed using both experimental and computational (DFT) methods, allowing for precise assignment of the various vibrational modes. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for (2E)-3-(Aryl)acryloyl Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1770 - 1820 |

| C=O Stretch (Chalcone/Amide) | 1660 - 1700 |

| C=C Stretch (Vinylic) | 1600 - 1640 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Asymmetric) | 1240 - 1260 |

| C-O Stretch (Symmetric) | 1020 - 1040 |

Characteristic Functional Group Absorptions (Acyl Chloride, Carbonyl, Unsaturated Bond)

Infrared (IR) spectroscopy is a crucial tool for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound is distinguished by specific absorption bands that confirm the presence of the acyl chloride, carbonyl, and unsaturated moieties.

The most notable feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. For cinnamoyl chloride, a related compound, this absorption is found in the region of 1750-1780 cm⁻¹. Therefore, for this compound, a strong, sharp peak is expected in this range.

The carbon-carbon double bond (C=C) of the acrylate (B77674) structure gives rise to a stretching vibration that is typically observed in the region of 1600-1650 cm⁻¹. This absorption confirms the presence of the unsaturated bond within the molecule. Additionally, the out-of-plane C-H bending of the trans-alkene is expected to produce a strong absorption band around 980-960 cm⁻¹, characteristic of the (2E) configuration.

The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methoxy group (-OCH₃) will exhibit a characteristic C-O stretching band, typically around 1250 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Acyl Chloride (C=O Stretch) | 1750 - 1780 |

| Unsaturated Bond (C=C Stretch) | 1600 - 1650 |

| trans-Alkene (=C-H Bend) | 960 - 980 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Methoxy (C-O Stretch) | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₀H₉ClO₂. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) serves as definitive confirmation of the molecular formula.

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a characteristic fragmentation pattern that can be used for structural elucidation. The molecular ion peak [M]⁺ would be observed, with the characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

Common fragmentation pathways for cinnamoyl chloride derivatives often involve the loss of the chlorine radical (Cl•) to form the cinnamoyl cation [M-Cl]⁺. Subsequent fragmentations could include the loss of carbon monoxide (CO) from this cation. In the case of ortho-substituted cinnamoyl compounds, proximity effects can lead to unique fragmentation pathways. For this compound, an interaction between the ortho-methoxy group and the acryloyl side chain could potentially lead to specific rearrangements and fragment ions. The presence of the methoxy group might also lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

A plausible fragmentation pathway would be the initial loss of the chlorine atom to form the acylium ion. This can be followed by the loss of a CO molecule. The methoxy group on the phenyl ring can also influence fragmentation, potentially leading to the loss of a methyl group.

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₀H₉³⁵ClO₂]⁺ | 196 | Molecular Ion |

| [C₁₀H₉O₂]⁺ | 161 | Loss of Cl• |

| [C₉H₉O]⁺ | 133 | Loss of Cl• and CO |

| [C₉H₆O₂]⁺ | 146 | Loss of CH₃• from [M-Cl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The chromophore responsible for this absorption is the extended conjugated system comprising the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This system allows for π → π* electronic transitions. The presence of the methoxy group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to the unsubstituted cinnamoyl chloride. Methoxy-substituted cinnamate (B1238496) derivatives are known to have strong absorbance in the UV region, often between 250 and 350 nm.

The electronic spectrum is a result of the delocalization of π-electrons across the aromatic ring and the acryloyl moiety. The specific position of the methoxy group at the ortho position can influence the planarity of the molecule and, consequently, the exact wavelength and intensity of the absorption maxima. Studies on related methoxy-substituted cinnamate compounds have shown that the substitution pattern on the phenyl ring significantly affects the UV absorption spectra.

X-ray Diffraction (XRD) Analysis

Crystallographic Data and Intermolecular Interactions

As no crystallographic data has been reported for this compound, details regarding its unit cell dimensions, space group, and other crystal parameters are unknown. Consequently, an analysis of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, which govern the packing of the molecules in a crystal lattice, cannot be performed.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2E)-3-(2-Methoxyphenyl)acryloyl chloride, DFT calculations offer a detailed understanding of its geometric, electronic, and spectroscopic properties.

Optimized Molecular Geometry and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Electronic State Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. Theoretical studies on analogous compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, have been performed using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to determine these energy values researchgate.net. While the exact values for this compound would require specific calculations, the principles remain the same. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing acryloyl chloride group would significantly influence the energies of the HOMO and LUMO.

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes. For a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, theoretical vibrational frequencies have been calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set, showing good agreement with experimental spectra researchgate.net. These calculations help in understanding the vibrations of different functional groups within the molecule, such as the C=O stretching of the acryloyl chloride, the C=C stretching of the alkene, and the vibrations of the methoxy-substituted phenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. While specific predicted ¹H and ¹³C NMR data for this compound are not extensively documented, studies on similar organic molecules demonstrate the utility of this approach in confirming molecular structures and understanding the electronic environment of the nuclei researchgate.net. The predicted shifts for the vinylic protons, aromatic protons, and the methoxy group protons would be of particular interest for structural elucidation.

| Spectroscopic Parameter | Information Provided | Theoretical Method |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | Identification of functional groups and molecular vibrations. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR Chemical Shifts (¹H, ¹³C) | Information on the electronic environment of atomic nuclei and molecular connectivity. | DFT with GIAO method |

Molecular Docking Studies (focused on theoretical binding models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to theoretically model its interaction with biological targets, such as enzymes or receptors, to predict its potential pharmacological activity.

These studies involve generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which provides an indication of the strength of the interaction. Research on cinnamaldehyde derivatives with methoxy substitutions has explored their potential as anticancer agents by docking them into the active sites of various cancer-related receptors waocp.org. Similarly, studies on p-methoxycinnamoyl hydrazides have investigated their binding to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation researchgate.net. These studies suggest that the methoxy-phenyl group can play a crucial role in forming favorable interactions within the binding pocket of target proteins. For this compound, the ortho-methoxy group's position would be a key determinant of its binding mode and specificity.

Molecular Dynamics (MD) Simulations (focused on molecular behavior and stability)

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and stability of the ligand-protein complex predicted by molecular docking.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its reactivity. These models are developed by finding a mathematical relationship between a set of molecular descriptors (physicochemical properties or theoretical parameters) and an observed reactivity measure.

For a series of related acryloyl chlorides, a QSRR model could be developed to predict their reactivity towards nucleophiles, for example. The model would use descriptors such as electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. While specific QSRR models for this compound have not been identified in the literature, the principles of QSRR are widely applied in chemical research to understand reaction mechanisms and to design molecules with desired reactivity profiles. A study on substituted α,β-unsaturated carbonyl derivatives highlights the influence of substituents on their reactivity in cross-metathesis reactions, a concept central to QSRR organic-chemistry.org.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the close contacts between neighboring molecules can be achieved.

For chalcone (B49325) derivatives, which are structurally related to this compound, Hirshfeld surface analysis reveals the predominant role of van der Waals forces in the crystal packing. researchgate.net The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the quantification of different intermolecular contacts. Typically, the most significant contributions to the crystal packing in similar structures arise from H···H, C···H/H···C, and O···H/H···O interactions. dntb.gov.uaresearchgate.netnih.gov

The dnorm map for related methoxyphenyl compounds often shows distinct red spots, indicating strong, short intermolecular contacts, particularly those involving hydrogen bonds. nih.govnih.gov For instance, C—H···O hydrogen bonds are common and play a crucial role in stabilizing the crystal structure, often forming intricate networks. researchgate.netnih.gov The presence of the methoxy group and the carbonyl group in this compound would be expected to facilitate such interactions.

The 2D fingerprint plots provide a quantitative breakdown of these interactions. The H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. researchgate.netdntb.gov.ua The C···H/H···C contacts, indicative of π-stacking or C—H···π interactions, also make a substantial contribution. nih.gov The O···H/H···O contacts, representing hydrogen bonds, are visualized as distinct "spikes" in the fingerprint plot. nih.govnih.gov

Below is a representative table of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a structurally analogous chalcone derivative.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.2 |

| C···H/H···C | 23.3 |

| O···H/H···O | 21.4 |

| Cl···H/H···Cl | 8.5 |

| Cl···C/C···Cl | 3.7 |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties provides insight into a molecule's potential for applications in optoelectronics and photonics. researchgate.netresearchgate.net For organic molecules like this compound, these properties are intrinsically linked to the molecular structure, particularly the presence of a π-conjugated system and electron donor-acceptor groups. The chalcone backbone, present in this molecule, acts as an efficient π-bridge, facilitating intramolecular charge transfer (ICT), which is a key factor for a significant NLO response. researchgate.netrsc.org

Computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate the NLO parameters. rsc.orgresearchgate.net The key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule.

The molecular structure of this compound features a 2-methoxyphenyl group, which acts as an electron-donating group (D), and an acryloyl chloride group, which is an electron-accepting group (A), connected by a π-conjugated bridge. This D-π-A architecture is a well-established design strategy for enhancing NLO properties. analis.com.my The delocalization of π-electrons across this framework under an external electric field leads to a large change in the dipole moment, resulting in a high β value.

Theoretical calculations for similar chalcone derivatives have demonstrated that the substitution pattern on the aromatic rings significantly influences the NLO response. rsc.org The presence of the electron-donating methoxy group is expected to enhance the ICT and, consequently, the hyperpolarizability.

The following table presents typical theoretically calculated NLO parameters for a representative chalcone derivative, providing an estimation of the values that could be expected for this compound. These values are often calculated in the gas phase and in different solvents to assess the effect of the medium on the NLO properties. researchgate.net

| Parameter | Gas Phase | Cyclohexane | Ethanol |

|---|---|---|---|

| μ (Debye) | 4.5 | 5.8 | 6.5 |

| α (10-24 esu) | 35.2 | 38.1 | 39.5 |

| β (10-30 esu) | 25.8 | 35.7 | 42.1 |

Future Research Directions and Perspectives

Exploration of Novel and Greener Synthetic Routes

The conventional synthesis of acyl chlorides often relies on stoichiometric chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus chlorides, which generate significant hazardous waste and present handling challenges. wikipedia.orglibretexts.org Future research must prioritize the development of more sustainable and efficient synthetic protocols for (2E)-3-(2-Methoxyphenyl)acryloyl chloride.

Key areas for exploration include:

Catalytic Chlorination: Investigating novel catalytic systems that can generate the acyl chloride from the parent 2-methoxycinnamic acid with high atom economy. This could involve exploring new phosphorus-based or nitrogen-based catalysts that operate under milder conditions and reduce byproduct formation.

Renewable Feedstocks: Developing pathways to synthesize the precursor, 2-methoxycinnamic acid, from renewable bio-based resources instead of petroleum-derived feedstocks. This aligns with the broader green chemistry goal of shifting away from fossil fuel dependency. nih.gov

Alternative Activation Methods: Exploring non-traditional energy sources like microwave irradiation or ultrasound to accelerate the reaction and potentially enable the use of less reactive, safer chlorinating agents. chemistryjournals.net These methods can lead to significantly reduced reaction times and improved energy efficiency.

| Parameter | Traditional Methods (e.g., Thionyl Chloride) | Future Greener Routes |

|---|---|---|

| Reagents | Stoichiometric, often toxic (SOCl₂, (COCl)₂, PCl₃) | Catalytic, safer chlorinating agents |

| Byproducts | Acidic gases (HCl, SO₂), phosphorus waste | Minimal and less hazardous waste |

| Solvents | Often chlorinated or volatile organic solvents | Solvent-free conditions, water, or bio-derived solvents |

| Energy Input | Conventional heating, often prolonged | Microwave, ultrasound, mechanochemistry |

Design and Synthesis of Advanced this compound Analogues with Tunable Reactivity

The reactivity of this compound is dictated by the electronic properties of its substituents. A promising research direction is the systematic design and synthesis of analogues to fine-tune this reactivity for specific applications. By strategically modifying the aromatic ring, researchers can modulate the electrophilicity of the acyl chloride and the Michael acceptor.

For instance, introducing electron-donating groups (e.g., additional alkoxy or amino groups) could enhance the molecule's utility in synthesizing electron-rich polymers or pharmacologically active compounds. Conversely, adding electron-withdrawing groups (e.g., nitro or trifluoromethyl groups) would increase the reactivity of the acyl chloride and the double bond, making these analogues ideal for rapid conjugation reactions or as precursors for highly cross-linked materials. nih.gov This approach has been successfully used to create libraries of cinnamoyl derivatives for evaluating biological activity. nih.govresearchgate.net

| Substituent Modification on Phenyl Ring | Example Analogue Name | Expected Effect on Reactivity | Potential Application |

|---|---|---|---|

| Electron-Donating Group (EDG) | (2E)-3-(2,4-Dimethoxyphenyl)acryloyl chloride | Decreased electrophilicity of acyl chloride | Synthesis of bioactive esters and amides |

| Electron-Withdrawing Group (EWG) | (2E)-3-(2-Methoxy-5-nitrophenyl)acryloyl chloride | Increased electrophilicity of acyl chloride and Michael acceptor | Rapid polymer cross-linking, derivatization reagents |

| Steric Hindrance | (2E)-3-(2-Methoxy-6-methylphenyl)acryloyl chloride | Increased selectivity in acylation reactions | Regioselective synthesis |

In-depth Mechanistic Elucidation of Complex Transformations

While the reactions of acyl chlorides are generally well-understood, the multifunctional nature of this compound allows for complex and competing reaction pathways, such as cycloadditions or tandem acylation-conjugate addition reactions. Future research should employ a combination of advanced experimental and computational techniques to unravel these intricate mechanisms.

Computational Chemistry: Utilizing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) can provide profound insights into transition states, reaction energetics, and regioselectivity. nih.govmdpi.com This would be particularly valuable for predicting the outcomes of pericyclic reactions where the dienic system of the molecule could participate.

In-Situ Spectroscopy: Employing techniques like in-situ FT-IR and NMR spectroscopy can allow for real-time monitoring of reaction intermediates, providing direct evidence for proposed mechanistic pathways. This data is crucial for optimizing reaction conditions to favor desired products and suppress side reactions.

A deeper mechanistic understanding will enable the rational design of catalysts and reaction conditions to control the chemo-, regio-, and stereoselectivity of transformations involving this versatile building block.

Integration into Flow Chemistry and Mechanochemical Synthesis

The high reactivity and potential instability of acyl chlorides make them ideal candidates for modern synthesis technologies that enhance safety and control. nih.govresearchgate.net

Flow Chemistry: The synthesis of this compound can be adapted to continuous-flow systems. semanticscholar.org This approach offers superior heat and mass transfer, allowing for precise control over reaction temperature and time. The ability to generate the reactive acyl chloride on-demand and immediately use it in a subsequent reaction step ("telescoping") minimizes decomposition and improves safety by avoiding the isolation and storage of an unstable intermediate. nih.govguidechem.com

Mechanochemical Synthesis: Mechanochemistry, or synthesis via mechanical force (e.g., ball milling), represents a powerful green chemistry tool that often proceeds in the absence of bulk solvents. acs.org Exploring the mechanochemical synthesis of this compound from its parent acid and a solid chlorinating agent could offer a highly sustainable and efficient production method. Furthermore, subsequent reactions of the acyl chloride with other solid reagents under mechanochemical conditions could open new avenues for solvent-free organic synthesis.

| Technique | Key Advantages | Relevance to this compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise process control, easy scalability, on-demand generation | Safe handling of a reactive intermediate; telescoped reactions to improve overall yield |

| Mechanochemistry | Solvent-free or reduced solvent use, high efficiency, access to novel reactivity | Greener synthesis of the acyl chloride and its derivatives |

Development of Smart Materials Incorporating this compound Substructures

The unique structure of this compound makes it an attractive monomer or functionalizing agent for the creation of advanced "smart" materials. The acryloyl group is well-suited for polymerization and cross-linking reactions, while the methoxyphenyl moiety can impart specific physical or chemical properties. wikipedia.org

Future research could focus on:

Stimuli-Responsive Polymers: Synthesizing polymers where the (2E)-3-(2-Methoxyphenyl)acryloyl substructure is a key component. The methoxy (B1213986) group and the conjugated system may impart sensitivity to stimuli such as pH, light, or temperature, leading to materials that change their properties (e.g., solubility, conformation, or color) in response to environmental triggers.

Functional Surfaces: Using the acyl chloride's high reactivity to graft it onto surfaces (e.g., nanoparticles, membranes, or biomedical implants). This would create a functionalized surface with tailored properties, such as altered hydrophobicity, specific protein binding, or antimicrobial activity.

Optoelectronic Materials: The extended π-conjugation in the cinnamoyl system suggests potential applications in organic electronics. By incorporating this unit into larger conjugated polymers, it may be possible to develop new materials for use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices.

By exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key enabler of technological innovation in sustainable chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(2-Methoxyphenyl)acryloyl chloride, and how can reaction conditions be optimized to minimize by-products?

- Methodology : The compound is typically synthesized via a two-step process: (i) preparation of the cinnamic acid derivative (e.g., (E)-3-(2-methoxyphenyl)acrylic acid) using a Claisen-Schmidt condensation between 2-methoxybenzaldehyde and an acyl chloride, followed by (ii) conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Optimization involves controlling stoichiometry (e.g., excess SOCl₂), reaction temperature (0–5°C to prevent polymerization), and inert atmosphere (N₂/Ar) to suppress oxidation. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product from unreacted precursors or dimerization by-products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be observed?

- Methodology :

- ¹H NMR : Expect a doublet for the α,β-unsaturated protons (δ ~6.5–7.5 ppm, J ≈ 15 Hz) and a singlet for the methoxy group (δ ~3.8–3.9 ppm). Aromatic protons in the 2-methoxyphenyl group appear as a multiplet (δ ~6.9–7.4 ppm) .

- IR Spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch). The absence of -OH stretches (3300–3500 cm⁻¹) confirms complete conversion from the carboxylic acid precursor .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 196.63 (M⁺) with fragments corresponding to loss of Cl (M⁺–35) and methoxy group cleavage .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology :

- PPE : Acid-resistant gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C in amber glass to prevent hydrolysis or photodegradation.

- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water due to exothermic hydrolysis releasing HCl gas .

Advanced Research Questions

Q. How does the electron-donating methoxy group at the 2-position influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : The 2-methoxy group exerts steric hindrance and electronic effects. Ortho-substitution reduces electrophilicity at the carbonyl carbon compared to para-substituted analogues (e.g., 4-methoxy derivatives), slowing reaction rates with nucleophiles like amines or alcohols. Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., monitoring reaction progress via HPLC) validate these effects. Contrast with para-substituted analogues (e.g., ) to isolate steric vs. electronic contributions .

Q. In pharmacological studies, how can researchers design experiments to evaluate the bioactivity of this compound derivatives while accounting for potential cytotoxicity?

- Methodology :